molecular formula C10H13NO B13301409 2-Cyclopropoxy-4-methylaniline

2-Cyclopropoxy-4-methylaniline

Cat. No.: B13301409
M. Wt: 163.22 g/mol
InChI Key: IZORGJXRRVXCKJ-UHFFFAOYSA-N
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Description

Contextualizing the Cyclopropoxy and Aniline (B41778) Moieties in Contemporary Organic Chemistry

The aniline moiety, a benzene (B151609) ring attached to an amino group ( -NH2 ), is a fundamental building block in organic synthesis. wikipedia.orgdrugbank.com It serves as a precursor for a vast array of more complex molecules, including dyes, polymers, and pharmaceuticals. ontosight.aifoodb.ca The nitrogen atom's lone pair of electrons can be delocalized into the aromatic pi system, which influences the ring's reactivity and the basicity of the amine. wikipedia.orgfoodb.ca Anilines are known to undergo a variety of chemical transformations, such as acylation to form amides (anilides) and N-alkylation. wikipedia.org

The cyclopropyl (B3062369) group, a three-membered carbon ring, is another significant moiety in organic chemistry. Its high ring strain imparts unique chemical reactivity, making it a valuable component in the synthesis of complex molecules. chemrxiv.orgorganic-chemistry.org The incorporation of a cyclopropyl group can influence a molecule's conformation and metabolic stability, properties that are of particular interest in drug design. researchgate.net When the cyclopropyl group is part of an ether linkage (cyclopropoxy), it can introduce specific steric and electronic effects. Research has shown that cyclopropyl ethers can be synthesized through methods like alkylation of phenols. nih.gov

Significance of the Methyl Substitution on the Aniline Core

The presence of a methyl group on the aniline ring further modifies the compound's properties. The methyl group is an electron-donating group, which can influence the electronic density of the aromatic ring and the reactivity of the aniline moiety. Its position on the ring (in this case, para to the amino group) directs the regioselectivity of further chemical reactions. Studies on methylated anilines have shown that the number and position of methyl groups can affect the electronic transitions and photophysical properties of the molecule. researchgate.net For instance, in certain dye molecules, methyl substituents on the aniline fragment can modulate the energy of charge transfer transitions. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-cyclopropyloxy-4-methylaniline

InChI

InChI=1S/C10H13NO/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8H,3-4,11H2,1H3

InChI Key

IZORGJXRRVXCKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2CC2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropoxy 4 Methylaniline

Reactivity of the Aniline (B41778) Nitrogen in 2-Cyclopropoxy-4-methylaniline

The nitrogen atom of the amino group significantly influences the reactivity of the aromatic ring and is itself a site for various chemical transformations.

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. smolecule.comlibretexts.org This heightened reactivity is a result of the nitrogen's lone pair of electrons being delocalized into the benzene (B151609) ring, thereby increasing its electron density and making it more susceptible to attack by electrophiles. lkouniv.ac.in

However, the strong activating nature of the amino group can sometimes be a disadvantage, as it can lead to multiple substitutions. libretexts.org For instance, the reaction of aniline with bromine can rapidly produce the 2,4,6-tribrominated product. libretexts.org To control this reactivity, the amino group can be converted to an amide. The resulting amido group is still activating and ortho-, para-directing, but less so than the amino group, allowing for more controlled, monosubstituted products. libretexts.org

The cyclopropoxy group, also an activating group, further enhances the electron density of the ring. The combined effect of the amino and cyclopropoxy groups makes the aromatic ring of this compound highly reactive towards electrophiles. The directing effects of both groups would reinforce substitution at the positions ortho and para to the amino group.

It is also important to note that Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. libretexts.org This limitation can be overcome by acetylating the amino group prior to the Friedel-Crafts reaction. libretexts.org

Transformations Involving the Amino Group (e.g., acylation, formylation)

The amino group of this compound can undergo various transformations, including acylation and formylation.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. For example, acetylation with acetic anhydride is a common method to protect the amino group or to moderate its activating effect in electrophilic aromatic substitution reactions. libretexts.orggoogle.com The reaction of an aniline with acetic anhydride can yield the corresponding acetamide. libretexts.org

Formylation: The introduction of a formyl group (–CHO) onto the nitrogen atom can be achieved using various formylating agents. One method involves the use of a phosphonic anhydride, such as propylphosphonic anhydride (T3P®), in the presence of a formamide (B127407) like dimethylformamide (DMF). google.com This process facilitates the transfer of a formyl group to the amine. google.com

Oxidation and Reduction Pathways of the Aniline Moiety

The aniline moiety is susceptible to both oxidation and reduction, leading to a variety of products.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, depending on the oxidizing agent and reaction conditions. smolecule.com Common oxidizing agents include potassium permanganate (B83412) and chromium trioxide. Oxidation can also lead to the formation of N-oxides. smolecule.com

Reduction: The aromatic nitro group, if present, can be reduced to an amino group. A common method for this transformation is catalytic hydrogenation using a palladium catalyst. patsnap.com

Reactions Involving the Cyclopropoxy Group

The cyclopropoxy group, with its strained three-membered ring, is prone to ring-opening reactions and cleavage of the ether bond.

Ring-Opening Reactions of the Cyclopropane (B1198618) Ring

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions. qmul.ac.uk These reactions are often driven by the release of this strain. The presence of a donor-acceptor system, where the cyclopropane is substituted with both an electron-donating and an electron-withdrawing group, facilitates ring opening. snnu.edu.cnresearchgate.net

Mechanistic studies on related N-cyclopropylanilines have shown that the cyclopropane ring can open following the formation of a radical cation on the nitrogen atom. capes.gov.brresearchgate.netacs.org This can be initiated by reaction with agents like nitrous acid. capes.gov.brresearchgate.net

Cleavage of the Cyclopropyl-Oxygen Ether Bond

The ether linkage in the cyclopropoxy group can be cleaved under certain conditions. In vinylic ethers, where an oxygen atom is directly attached to a double bond, protonation tends to occur at the double bond rather than the oxygen atom, leading to cleavage. youtube.com While this compound is not a vinylic ether, the strain in the cyclopropyl (B3062369) ring can influence the reactivity of the adjacent ether bond.

Studies on related cyclopropyl aryl ethers have shown that these compounds can be synthesized through methods like the reaction of phenols with cyclopropyl boronic acids, suggesting that the ether bond is stable under these conditions. researchgate.net However, cleavage can be induced under specific enzymatic or chemical conditions. For instance, cytochrome P450-catalyzed N-dealkylation of N-cyclopropyl-N-methylaniline can lead to the formation of cyclopropanone, indicating cleavage of the bond between the cyclopropyl ring and the nitrogen, a process analogous to ether cleavage. nih.govacs.org

Data Tables

Table 1: Reactivity of the Aniline Moiety

Reaction TypeReagents/ConditionsProducts
Electrophilic Aromatic SubstitutionElectrophiles (e.g., Br₂)Ortho/para substituted products
AcylationAcetic anhydrideN-acetylated aniline
FormylationPropylphosphonic anhydride, DMFN-formylated aniline
OxidationPotassium permanganateNitro derivatives, N-oxides
Reduction (of corresponding nitro)H₂, Pd/CAmino derivatives

Table 2: Reactions of the Cyclopropoxy Group

Reaction TypeKey FeatureDriving Force
Ring-OpeningStrained three-membered ringRelease of ring strain
Ether Bond CleavageC-O bondOften requires specific enzymatic or chemical activation

Rearrangement Pathways of the Cyclopropoxy Moiety

The most significant rearrangement pathway for the cyclopropoxy group in this compound involves the ring-opening of the strained three-membered ring. This process is typically initiated by the formation of a reactive intermediate, such as a radical cation, on the adjacent aniline nitrogen through a single electron transfer (SET) event.

Studies on analogous N-cyclopropylanilines have shown that upon oxidation, the resulting nitrogen radical cation can undergo a rapid and irreversible cleavage of the cyclopropane ring. acs.org This ring-opening relieves the inherent strain energy of the cyclopropyl group (approximately 28 kcal/mol), forming a more stable distonic radical cation—an intermediate where the charge and radical centers are separated. acs.org For the N-cyclopropyl-N-methylaniline radical cation, the rate of this ring-opening has been measured to be relatively slow (k = 4.1 × 10⁴ s⁻¹), a phenomenon attributed to the resonance stabilization of the initial radical cation by the aniline π-system, which competes with the ring-opening process. acs.orgnih.gov This rearranged distonic radical cation is then susceptible to further reactions, such as trapping by molecular oxygen. acs.org

Interplay Between Aromatic and Cyclopropyl Reactivity

The reactivity of this compound is governed by a delicate interplay between the aromatic ring and the cyclopropoxy substituent. The cyclopropane ring is known to exhibit "double bond character," allowing it to interact with adjacent π-electron systems. researchgate.net This interaction influences the electronic properties of the aniline system and vice-versa.

The aromatic portion, activated by the strongly electron-donating amino group and the moderately donating cyclopropoxy and methyl groups, is primed for electrophilic aromatic substitution reactions. Simultaneously, the cyclopropoxy group offers a unique reaction handle. Its reactivity is most pronounced in processes that generate an electron deficiency or a radical on the adjacent nitrogen or oxygen atom, which triggers the aforementioned ring-opening. This makes the molecule a potential mechanistic probe for single electron transfer reactions. acs.org

The electronic nature of the substituents on the aniline ring plays a critical role in determining both the susceptibility of the molecule to oxidation and the fate of the resulting intermediates. In this compound, both the ortho-cyclopropoxy and para-methyl groups are electron-donating groups (EDGs).

These EDGs have a dual effect on the molecule's reactivity profile:

Lowering Oxidation Potential : They increase the electron density of the aromatic ring, making the molecule easier to oxidize and facilitating the initial single electron transfer to form the radical cation. acs.org

Slowing Ring-Opening : By stabilizing the nitrogen radical cation through resonance and inductive effects, these EDGs slow the rate of the subsequent cyclopropyl ring-opening. acs.org

This leads to a predictable trend where anilines with EDGs are more readily oxidized but undergo slower ring-opening compared to those with electron-withdrawing groups (EWGs). acs.org The influence of substituents on the reactivity of the aniline core is well-documented. For instance, in nucleophilic aromatic substitution (SNAr) reactions of substituted anilines, a strong dependence on the electronic properties of the substituents is observed, as illustrated by Hammett correlations.

Table 1: Hammett Correlation for the Reaction of Substituted Anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether. unilag.edu.ng
Reaction PathwayHammett ρ ValueInterpretation
Uncatalyzed Pathway (K₁k₂)-5.5Reaction is highly sensitive to electron-donating groups, which accelerate the reaction by stabilizing the positive charge buildup in the transition state.
Aniline-Catalyzed Pathway (K₁kAn)-5.4Similar high sensitivity to electronic effects, indicating stabilization of the intermediate by electron-donating substituents is crucial.

Steric effects, particularly from the ortho-cyclopropoxy group, are crucial in controlling the accessibility of the reactive centers in this compound. Ortho-substituents on an aniline ring can sterically hinder the approach of reagents to the nitrogen atom and the adjacent C6 position of the ring. unilag.edu.ngedubull.com

This "ortho effect" can lead to a significant reduction in reaction rates compared to their meta- and para-substituted counterparts. unilag.edu.ngedubull.com For reactions involving the amino group, such as protonation or catalysis, the bulky cyclopropoxy group can impede the solvation of the resulting anilinium cation, thereby decreasing its stability and affecting the reaction equilibrium. unilag.edu.ngscribd.com In reactions like base-catalyzed substitutions, steric hindrance can be even more pronounced, potentially making uncatalyzed pathways more favorable. unilag.edu.ng

Mechanistic Probes and Studies of Reaction Pathways

The formation of radical cation intermediates is central to the reactivity of this compound, especially in oxidative processes. The utility of N-cyclopropylanilines as mechanistic probes for single electron transfer (SET) reactions stems from the irreversible ring-opening that occurs after the initial oxidation to the nitrogen radical cation (aminiumyl radical). acs.org

The mechanism proceeds as follows:

Formation : An initial SET from the aniline nitrogen to an oxidant forms the aminiumyl radical cation.

Partitioning : This intermediate exists in a resonance-stabilized form where the spin and charge are delocalized into the phenyl ring. acs.orgnih.gov It faces a kinetic competition between two main pathways:

Deprotonation : Loss of a proton from the nitrogen or an adjacent carbon.

Ring-Opening : Cleavage of the C-C bond in the cyclopropyl ring to form a stable, rearranged distonic radical cation.

The rate of this ring-opening is a key diagnostic tool. A slow rate allows other processes like deprotonation or back-electron transfer to compete, whereas a fast rate is a definitive indicator of an SET mechanism. The rate can be tuned by substituents on both the aniline and cyclopropyl rings.

Table 2: Ring-Opening Rate Constants for Various N-Cyclopropylaniline Radical Cation Probes. acs.orgnih.govgrafiati.com
CompoundRate Constant for Ring-Opening (s⁻¹)Key Observation
N-Cyclopropyl-N-methylaniline4.1 x 10⁴Relatively slow due to resonance stabilization of the radical cation by the phenyl ring.
1'-Methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline]3.5 x 10²Even slower; demonstrates that forcing the ideal conformation does not overcome the resonance effect.
4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline1.7 x 10⁸Extremely fast; the radical-stabilizing phenyl group on the cyclopropane ring provides a strong driving force for ring-opening.

This data highlights how structural modifications, analogous to the substitution pattern in this compound, can dramatically alter the kinetics of rearrangement in the radical cation intermediate.

The oxidation of anilines often involves Proton-Coupled Electron Transfer (PCET), where both a proton and an electron are transferred from the substrate. wikipedia.orgnih.gov PCET reactions are fundamental in many chemical and biological processes and can proceed through different mechanisms. wikipedia.orgnih.gov

The primary PCET pathways are:

Stepwise (PTET or ETPT) : The proton and electron are transferred in separate, sequential steps. This involves the formation of high-energy intermediates like a radical cation (ETPT) or an anion (PTET).

Concerted (CPET) : The proton and electron are transferred in a single, concerted kinetic step, avoiding high-energy intermediates. This pathway is often favored when stepwise routes are thermodynamically prohibitive. wikipedia.org

For anilines, the operative mechanism depends on factors like the N-H bond dissociation free energy (BDFE), the acidity (pKa) of the aniline, the oxidation potential, and the properties of the oxidant. diva-portal.org The substituents on this compound influence these thermodynamic parameters. The electron-donating methyl and cyclopropoxy groups will lower the oxidation potential and affect the pKa of the anilinium ion, thereby influencing the driving force for each potential PCET pathway. Studies on related phenols have shown that changing these driving forces can switch the mechanism from a stepwise to a concerted process. diva-portal.org While direct studies on this compound are not prevalent, it is expected that its oxidation would proceed via one of these PCET mechanisms, with the specific pathway being highly sensitive to the reaction conditions and the nature of the oxidizing agent.

Catalyzed Transformations and Their Mechanisms

Extensive research into the catalyzed transformations of aniline derivatives has revealed a multitude of synthetic pathways, yet specific studies focusing solely on this compound are not prominently detailed in the surveyed literature. However, the general reactivity of anilines, cyclopropylamines, and molecules with similar electronic and steric properties in catalyzed reactions provides a framework for understanding its potential transformations. Key areas of catalysis relevant to this class of compounds include palladium-catalyzed cross-coupling reactions and C-H bond activation.

Palladium-catalyzed reactions are fundamental in forming carbon-carbon and carbon-nitrogen bonds, with anilines being common substrates. sigmaaldrich.com The Buchwald-Hartwig amination, for instance, is a widely used method for coupling aryl halides with amines, facilitated by a palladium catalyst and a phosphine ligand. illinois.edumit.edu The general mechanism for these cross-coupling reactions typically involves a catalytic cycle that includes oxidative addition, transmetalation (for Suzuki or Negishi type couplings) or amine coordination/deprotonation, and reductive elimination. sigmaaldrich.comwhiterose.ac.uk For a substrate like this compound, the amino group could direct reactions or itself be a site of transformation.

Another significant area is transition-metal-catalyzed C-H activation, which allows for the functionalization of otherwise inert C-H bonds. researchgate.netpkusz.edu.cn Directing groups on the aromatic ring are often crucial for achieving regioselectivity, guiding the catalyst to a specific position, typically ortho to the directing group. nih.gov The amino group or the cyclopropoxy group on this compound could potentially serve as directing groups in such transformations. The mechanism generally proceeds by the insertion of a metal catalyst into an aromatic C-H bond, forming a metal-aryl complex, which can then react with a coupling partner. researchgate.net

The cyclopropyl group itself introduces unique reactivity. The inherent ring strain and pi-character of its C-C bonds can influence the reaction pathways. researchgate.net In some catalyzed processes, the cyclopropyl ring can remain intact, while in others, it can undergo ring-opening transformations. For example, studies on N-cyclopropyl-N-alkylanilines have shown that reactions with nitrous acid lead to the specific cleavage of the cyclopropyl group from the nitrogen, proceeding through an amine radical cation mechanism. researchgate.net While not a transition-metal catalyzed reaction in the traditional sense, it highlights the lability of the cyclopropyl-nitrogen bond under certain reactive conditions.

While direct experimental data on the catalyzed transformations of this compound is scarce in the provided results, the established mechanisms for related aniline and cyclopropylamine compounds suggest it would be a viable substrate in various catalytic processes, including but not limited to, cross-coupling and C-H functionalization reactions. The specific outcomes would depend on the chosen catalyst, ligands, and reaction conditions.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds like 2-Cyclopropoxy-4-methylaniline.

High-Resolution ¹H NMR and ¹³C NMR Analysis

¹H NMR Spectroscopy is utilized to identify the types and connectivity of protons in a molecule. For this compound, the proton spectrum is expected to show distinct signals for the aromatic, amine, methyl, and cyclopropoxy protons.

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the typical aromatic region (approximately 6.5-7.5 ppm). Due to the substitution pattern, complex splitting patterns (doublets or doublet of doublets) would arise from spin-spin coupling between adjacent protons.

Amine (NH₂) Protons: A broad singlet is expected for the amine protons, the chemical shift of which can vary depending on solvent and concentration.

Methyl (CH₃) Protons: A sharp singlet corresponding to the three equivalent protons of the methyl group would be observed, likely in the upfield region (around 2.0-2.5 ppm).

Cyclopropoxy Group Protons: This group would give rise to more complex signals. The methine proton (OCH) would appear as a multiplet, while the four methylene (B1212753) protons (CH₂) on the cyclopropyl (B3062369) ring would be diastereotopic and magnetically non-equivalent, resulting in intricate multiplets in the upfield region (typically 0.5-1.5 ppm).

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approximately 110-150 ppm). The carbons directly attached to the nitrogen and oxygen atoms would be the most deshielded.

Methyl Carbon: A single peak in the upfield region (around 15-25 ppm) is characteristic of the methyl group's carbon.

Cyclopropoxy Carbons: The methine carbon (OCH) and the two methylene carbons (CH₂) of the cyclopropyl ring would produce signals in the upfield region of the spectrum.

A summary of anticipated chemical shifts is presented below.

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Aromatic CH~ 6.5 - 7.5~ 110 - 130
Aromatic C-N-~ 140 - 150
Aromatic C-O-~ 145 - 155
Aromatic C-CH₃-~ 125 - 135
NH₂Broad singlet-
Ar-CH₃~ 2.0 - 2.5~ 15 - 25
O-CH (cyclopropyl)Multiplet~ 50 - 60
CH₂ (cyclopropyl)Multiplets~ 5 - 15

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

To unambiguously assign the proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed. researchgate.netnih.govsdsu.eduoxinst.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). youtube.com For this compound, COSY would show correlations between adjacent aromatic protons and between the methine and methylene protons of the cyclopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). nih.gov It is invaluable for assigning carbon signals based on their known proton attachments. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and the methyl proton singlet would correlate to the methyl carbon peak.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.eduyoutube.com This is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the methyl protons to the adjacent aromatic carbon and the carbon at the point of attachment. It would also show correlations from the O-CH proton of the cyclopropoxy group to the aromatic carbon it is attached to, confirming the ether linkage.

Application of NMR for Conformational Analysis

NMR spectroscopy can also provide insights into the three-dimensional structure and dynamic behavior of the molecule in solution. nih.govnih.gov The orientation of the cyclopropoxy group relative to the plane of the aniline (B41778) ring is of particular interest.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify protons that are close in space, even if they are not directly bonded. By observing cross-peaks between the protons of the cyclopropoxy group and the ortho-protons of the aromatic ring, the preferred conformation of the ether linkage can be determined. Furthermore, variable temperature NMR studies could reveal information about the energy barrier to rotation around the C-O bond. frontiersin.org

Vibrational Spectroscopy (IR) for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to display several key absorption bands:

N-H Stretching: The primary amine group (-NH₂) would typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. The IR spectrum of N-methylaniline, for comparison, shows a single peak in this region. nist.govnist.gov

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and cyclopropyl groups would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic band corresponding to the asymmetric stretching of the aryl-alkyl ether linkage would be prominent in the 1200-1275 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1250-1340 cm⁻¹ range.

The precise positions of these bands can offer subtle clues about the electronic environment and conformation of the molecule.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Primary AmineN-H Asymmetric & Symmetric Stretch3300 - 3500
Aromatic CHC-H Stretch3000 - 3100
Aliphatic CHC-H Stretch2850 - 3000
Aromatic RingC=C Stretch1450 - 1600
Aryl-Alkyl EtherC-O-C Asymmetric Stretch1200 - 1275
Aromatic AmineC-N Stretch1250 - 1340

Mass Spectrometry (MS) for Elucidating Reaction Pathways and Product Characterization

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns. arkat-usa.orgnih.gov

In an electron ionization (EI) mass spectrum of this compound, the following features would be anticipated:

Molecular Ion Peak (M⁺•): A prominent peak corresponding to the intact molecule with one electron removed would confirm the molecular weight.

Fragmentation Pattern: The molecular ion is energetically unstable and would break apart into smaller, characteristic fragment ions. Common fragmentation pathways for this molecule could include:

Loss of the cyclopropyl group.

Cleavage of the ether bond, leading to fragments corresponding to the aniline and cyclopropoxy moieties. docbrown.info

Alpha-cleavage adjacent to the amine group.

Rearrangement reactions followed by fragmentation. researchgate.net

Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule, corroborating data from NMR and IR spectroscopy.

X-ray Crystallography for Precise Molecular Geometry Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide the most definitive structural information. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate data on bond lengths, bond angles, and torsional angles. researchgate.net

Crystallographic analysis would definitively establish:

The planarity of the aniline ring.

The precise bond lengths and angles of the cyclopropoxy group and its orientation relative to the aromatic ring.

Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate how the molecules pack together in the crystal lattice.

Such data is invaluable for understanding structure-property relationships and for validating the results of computational chemistry models.

Integration of Spectroscopic Data for Comprehensive Structural Elucidation

A hypothetical data integration for the structural confirmation of this compound is presented below, based on established spectroscopic principles for analogous aniline derivatives.

Table 1: Hypothetical Integrated Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Key FeaturesInferred Structural Information
Mass Spectrometry (MS) Molecular Ion Peak (M+)Confirms the molecular weight of the compound.
Fragmentation PatternProvides clues about the different structural motifs within the molecule, such as the loss of the cyclopropyl group or the methyl group.
Infrared (IR) Spectroscopy N-H stretching vibrationsIndicates the presence of the primary amine group (-NH₂).
C-H stretching (aromatic and aliphatic)Confirms the presence of the benzene ring and the cyclopropyl and methyl groups.
C-O-C stretchingIndicates the ether linkage of the cyclopropoxy group.
C=C stretching (aromatic)Confirms the presence of the benzene ring.
¹H NMR Spectroscopy Signals in the aromatic regionReveals the substitution pattern on the benzene ring. The coupling patterns would help to determine the relative positions of the substituents.
Singlet for the methyl groupConfirms the presence of the -CH₃ group.
Multiplet for the cyclopropyl groupThe characteristic upfield shifts and coupling constants would confirm the presence of the cyclopropyl ring.
Broad singlet for the amine protonsIndicates the presence of the -NH₂ group.
¹³C NMR Spectroscopy Signals in the aromatic regionShows the number of unique carbon atoms in the benzene ring and their chemical environment.
Signal for the methyl carbonConfirms the presence of the -CH₃ group.
Signals for the cyclopropyl carbonsConfirms the presence of the cyclopropyl ring.

The comprehensive analysis of these integrated data sets would allow for the unequivocal structural assignment of this compound. The chemical shifts and coupling constants in the NMR spectra, in conjunction with the functional group information from IR spectroscopy and the molecular weight from mass spectrometry, would collectively provide a detailed and verified picture of the molecule's architecture.

Computational and Theoretical Chemistry of 2 Cyclopropoxy 4 Methylaniline and Analogues

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule, revealing fundamental characteristics that govern its behavior.

The electronic structure of 2-cyclopropoxy-4-methylaniline is significantly influenced by the interplay of its constituent functional groups: the electron-donating amino and cyclopropoxy groups, and the methyl group, all attached to the aromatic benzene (B151609) ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. In aniline (B41778) and its derivatives, the HOMO is primarily associated with the lone pair of electrons on the nitrogen atom and the π-system of the benzene ring. researchgate.netucsb.edu The presence of electron-donating groups, such as the amino and cyclopropoxy groups, increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. nih.govsundarbanmahavidyalaya.in Conversely, electron-withdrawing groups would lower the LUMO energy. nih.gov For this compound, the HOMO energy is expected to be relatively high, indicating its nucleophilic character. The distribution of the HOMO will likely show significant density on the aniline nitrogen and at the ortho and para positions of the aromatic ring, which are activated by the electron-donating groups. ucsb.edulipidmaps.org

The charge distribution within the molecule is also a critical factor. The amino group donates electron density to the aromatic ring through resonance, leading to an increase in partial negative charge at the ortho and para positions relative to the meta positions. lipidmaps.org The cyclopropoxy group, also being an electron-donating group, further enhances this effect. This charge distribution pattern is a strong indicator of where electrophilic substitution reactions are most likely to occur. Computational methods can quantify these partial charges, providing a more detailed picture of the molecule's reactivity.

A summary of the expected effects of the substituents on the electronic properties of the aniline ring is presented in the table below.

SubstituentPositionElectronic EffectImpact on Frontier OrbitalsImpact on Charge Distribution
Amino (-NH2)1Electron-donating (Resonance)Raises HOMO energyIncreases negative charge at ortho and para positions
Cyclopropoxy (-O-c-C3H5)2Electron-donating (Inductive & Resonance)Further raises HOMO energyEnhances negative charge at ortho and para positions
Methyl (-CH3)4Electron-donating (Inductive & Hyperconjugation)Contributes to raising HOMO energyIncreases negative charge at its position and influences overall ring electron density

The cyclopropane (B1198618) ring is characterized by significant ring strain, a consequence of its 60° C-C-C bond angles, which deviate substantially from the ideal tetrahedral angle of 109.5°. wikipedia.orgmasterorganicchemistry.com This strain energy is a combination of angle strain and torsional strain from eclipsed hydrogen atoms. wikipedia.org The conventional strain energy of cyclopropane is estimated to be around 27.6-28.13 kcal/mol. masterorganicchemistry.comwikipedia.org

When a cyclopropyl (B3062369) group is attached to a molecule, this inherent strain can influence the molecule's stability and reactivity. Computational methods can be employed to calculate the strain energy of the cyclopropane ring in this compound. Different theoretical models and reference standards can lead to varying estimates of ring strain. researchgate.net Despite its strain, the cyclopropyl group can be remarkably stable and is found in numerous biologically active molecules. wikipedia.org The stability of the cyclopropyl group in this context is also influenced by its interaction with the adjacent oxygen atom and the aromatic ring. The cyclopropyl group is known to be effective at stabilizing adjacent cationic centers through conjugation with its "bent" or Walsh orbitals. quora.comquora.com

It is important to note that while the ring strain makes cyclopropane more reactive than acyclic alkanes, it does not necessarily lead to explosive instability under normal conditions. wikipedia.org

PropertyValue (for parent cyclopropane)Reference
C-C-C Bond Angle60° wikipedia.org
C-C Bond Distance151 pm wikipedia.org
Conventional Strain Energy~27.6 kcal/mol wikipedia.orgyale.edu

The presence of substituents can modulate the aromaticity of the benzene ring. Electron-donating groups like the amino and cyclopropoxy groups can influence the electron delocalization within the ring. However, the fundamental aromatic character of the aniline core remains. The stability conferred by aromaticity means that reactions will typically favor substitution, preserving the aromatic ring, rather than addition reactions that would disrupt it. Some studies have explored the concept of σ-aromaticity in cyclopropane itself, though this remains a topic of theoretical debate. wikipedia.org

Mechanistic Modeling of Chemical Reactions

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound and its analogues.

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of organic reactions. scispace.comnih.gov It allows for the calculation of the geometries and energies of reactants, products, transition states, and intermediates. beilstein-journals.orgacs.org

For reactions involving aniline derivatives, DFT studies can elucidate the step-by-step pathway of the transformation. acs.org For instance, in electrophilic aromatic substitution, a key reaction type for anilines, DFT can model the formation of the sigma complex (Wheland intermediate) and the subsequent loss of a proton to restore aromaticity. The activation energies calculated for these steps can provide insights into the reaction rate. rsc.org

In the context of this compound, DFT could be used to model various reactions, such as N-alkylation, acylation, or reactions involving the aromatic ring. scispace.com For example, a study on the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450 utilized DFT to investigate the reaction mechanism. lu.sea2bchem.com Such studies can help to understand the role of catalysts and the factors that control the reaction pathway. frontiersin.org DFT calculations have also been used to study the Bamberger rearrangement of N-phenylhydroxylamine, highlighting the importance of explicit solvent molecules in the model. nih.govbeilstein-journals.org

A significant application of computational modeling is the prediction of reaction outcomes, particularly selectivity. For this compound, predicting the regioselectivity of electrophilic aromatic substitution is a key challenge. The presence of three different activating groups (amino, cyclopropoxy, and methyl) at positions 1, 2, and 4, respectively, complicates the prediction of the most likely site for electrophilic attack.

DFT calculations can be used to predict regioselectivity by comparing the energies of the transition states leading to different regioisomeric products. nsf.govresearchgate.net The pathway with the lowest activation energy is predicted to be the major one. rsc.org Alternatively, the relative stability of the possible sigma-complex intermediates can be calculated, with the most stable intermediate corresponding to the major product. researchgate.netrsc.org This approach has been successfully applied to predict the regioselectivity of C-H amination and other electrophilic aromatic substitution reactions. nsf.govamazonaws.com

For this compound, the directing effects of the substituents would be as follows:

The powerful ortho, para-directing amino group at position 1 would activate positions 2, 4, and 6.

The ortho, para-directing cyclopropoxy group at position 2 would activate positions 1, 3, and 5.

The ortho, para-directing methyl group at position 4 would activate positions 3 and 5.

Computational Studies of Bond Dissociation Energies and Reaction Energetics

Computational chemistry provides critical insights into the stability and reactivity of molecules like this compound by calculating bond dissociation energies (BDEs). The BDE represents the enthalpy change required to break a specific bond homolytically, forming two radicals. libretexts.org This value is a fundamental measure of bond strength; a lower BDE indicates a weaker bond, which is more susceptible to cleavage and can dictate the initial steps of thermal decomposition or radical-mediated reactions. pearson.com For this compound, the most pertinent BDEs are those of the N-H bond in the amino group, the C-N bond linking the amino group to the ring, the C-O bond of the ether linkage, and the C-H bonds of the methyl and cyclopropyl groups.

The N-H bond dissociation energy is particularly important for the antioxidant potential of aniline derivatives. The effect of substituents on the N-H BDE in para-substituted anilines has been well-documented. acs.org Electron-donating groups (EDGs) at the para position generally decrease the N-H BDE, while electron-withdrawing groups (EWGs) increase it. ugm.ac.idacs.org This is because EDGs destabilize the parent molecule and stabilize the resulting anilinyl radical through resonance, making hydrogen abstraction more favorable. The 4-methyl group in this compound is a weak electron-donating group, which would be expected to slightly lower the N-H BDE compared to unsubstituted aniline.

The 2-cyclopropoxy group's influence is more complex. As an alkoxy group, it is electron-donating through resonance but can exert steric effects due to its position ortho to the amine. Steric hindrance at the ortho position can force the amino group out of the plane of the aromatic ring, disrupting p-π conjugation and potentially altering the BDE.

The energetics of reactions, particularly those involving radical intermediates, are directly related to BDEs. Reactions initiated by the homolysis of the weakest bond will have the lowest activation energy. For many anilines, the N-H bond is among the weakest, making them susceptible to hydrogen atom transfer (HAT) reactions. researchgate.net Computational studies can map the potential energy surfaces for such reactions, providing detailed information on transition state structures and activation barriers, which are crucial for understanding reaction mechanisms and kinetics. aip.org

Table 1: Calculated N-H Bond Dissociation Enthalpies (BDEs) for Representative Substituted Anilines This table presents data from analogous compounds to illustrate substituent effects. Values are calculated using DFT methods and are given in kcal/mol.

CompoundSubstituent (Y) at para-positionCalculated N-H BDE (kcal/mol)Reference
Aniline-H88.0 - 89.5 acs.orgacs.org
4-Methylaniline-CH₃87.2 - 88.1 acs.orgacs.org
4-Methoxyaniline-OCH₃84.4 - 85.5 acs.orgacs.org
4-Aminoniline-NH₂83.9 acs.org
4-Cyanoaniline-CN92.2 acs.org
4-Nitroaniline-NO₂93.7 - 94.5 acs.orgacs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are governed by the rotational freedom around several key single bonds. Conformational analysis, aided by computational methods, identifies the most stable arrangements (conformers) of the molecule and the energy barriers that separate them.

Cyclopropoxy Group Conformation: The orientation of the cyclopropoxy group is defined by the C2-C1-O-C(cyclopropyl) dihedral angle. Computational studies on analogous molecules like anisole (B1667542) (methoxybenzene) show that the most stable conformation is planar, with the methoxy (B1213986) group lying in the plane of the benzene ring. researchgate.netacs.org This planarity maximizes the stabilizing conjugation between the oxygen lone pair and the aromatic π-system. For this compound, a similar planar or near-planar conformation of the C-O-C bond relative to the ring is expected to be the most stable. However, steric repulsion with the adjacent amino group at the C2 position could force the cyclopropoxy group slightly out of the plane.

Amino Group Conformation: The nitrogen atom in aniline is typically pyramidal, and it can rapidly invert. In 2-substituted anilines, the amino group often adopts a conformation where the N-H bonds are tilted away from the ortho substituent to minimize steric clash. nih.gov

Computational methods like DFT and Møller-Plesset perturbation theory (MP2) are used to calculate the energies of different conformers. In the gas phase, these calculations predict the intrinsic stability of each conformation. In solution, the presence of a solvent is modeled using methods like the Polarizable Continuum Model (PCM), which can alter the relative stability of conformers based on their dipole moments. acs.org Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the movement of the molecule over time in a solvated environment, providing insights into the flexibility and average structure of the molecule. researchgate.networldscientific.com

To quantify the energy changes associated with bond rotation, computational chemists perform potential energy surface (PES) scans. This involves systematically changing a specific dihedral angle (torsion) and calculating the molecule's energy at each step, while allowing all other geometric parameters to relax.

Rotation around the C(aryl)-O Bond: A PES scan for the rotation of the cyclopropoxy group around the C2-O bond would reveal the energy barrier to rotation. For anisole, the barrier to rotation from the stable planar conformation to the perpendicular transition state is calculated to be between 2.5 and 5.0 kcal/mol, depending on the computational method. researchgate.netacs.org A similar barrier is expected for this compound, though it may be slightly higher due to steric interactions with the ortho-amino group.

Rotation around the C(aryl)-N Bond: The rotation of the amino group around the C1-N bond also has a characteristic energy profile. In aniline, the barrier is influenced by the degree of pyramidalization at the nitrogen and the extent of conjugation with the ring. For substituted anilines, these barriers can be determined experimentally using dynamic NMR spectroscopy and corroborated by theoretical calculations. researchgate.net

These energy barriers are crucial for understanding the molecule's flexibility at different temperatures. Low barriers (a few kcal/mol) indicate that multiple conformations will be populated and rapidly interconverting at room temperature.

Table 2: Calculated Rotational Barriers for Functional Groups in Analogous Aromatic Compounds This table provides representative computational data from similar molecules to infer the conformational dynamics of this compound.

MoleculeRotating GroupDihedral AngleComputational MethodCalculated Barrier (kcal/mol)Reference
AnisoleMethoxy (-OCH₃)C-C-O-CMP2/6-311G(d,p)4.9 acs.org
ThioanisoleThiomethyl (-SCH₃)C-C-S-CMP2/aug-cc-pVDZ1.1 aip.org
2,5-DimethylanisoleMethoxy (-OCH₃)C-C-O-CMP2/6-311++G(d,p)~3.4 (1200 cm⁻¹) aip.orgmdpi.com
AnilineAmino (-NH₂)C-C-N-HDFT/B3LYP~5.0 - 6.0 ugm.ac.id

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. DFT calculations are widely used for this purpose.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is the most common approach and provides reliable predictions for both ¹H and ¹³C chemical shifts. nih.govjmaterenvironsci.comahievran.edu.tr The calculated shielding constants are converted to chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. ahievran.edu.tr The accuracy of predicted shifts is often within 0.2-0.3 ppm for ¹H and 2-5 ppm for ¹³C. These calculations are sensitive to the molecule's conformation, and often a Boltzmann-weighted average of the shifts from the most stable conformers is used to compare with experimental spectra. nih.gov

IR Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. libretexts.org Because the standard harmonic approximation used in these calculations neglects anharmonicity and often uses incomplete basis sets, the calculated frequencies are systematically higher than experimental values. To correct for this, they are typically multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP functionals). researchgate.net The predicted IR spectrum is invaluable for assigning the vibrational modes observed in an experimental spectrum.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Predicted ranges are based on general principles and data from analogous compounds. compoundchem.comlibretexts.orgsigmaaldrich.com Actual values would require specific GIAO/DFT calculations.

Proton TypePredicted Chemical Shift (δ, ppm)Notes
Aromatic-H6.5 - 7.0The electron-donating NH₂ and O-Cyclopropyl groups shield the ring protons, shifting them upfield.
Amino (-NH₂)3.5 - 4.5Broad singlet; chemical shift is sensitive to solvent, concentration, and temperature.
Methine (-O-CH-)3.8 - 4.2Proton on the cyclopropyl ring attached to oxygen.
Methyl (-CH₃)2.1 - 2.3Typical range for a methyl group attached to an aromatic ring.
Cyclopropyl (-CH₂-)0.5 - 1.0Highly shielded protons characteristic of the cyclopropyl ring.

Table 4: Predicted Characteristic IR Absorption Frequencies for this compound Frequencies are based on typical values for the functional groups present. researchgate.netlibretexts.org Specific values would require DFT frequency calculations.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Amino (-NH₂)N-H Symmetric & Asymmetric Stretch3350 - 3500Medium-Strong
Aromatic RingC-H Stretch3000 - 3100Medium
Alkyl GroupsC-H Stretch (methyl, cyclopropyl)2850 - 3000Medium-Strong
Aromatic RingC=C Stretch1500 - 1620Medium-Strong
Amino (-NH₂)N-H Bend (Scissoring)1580 - 1650Medium-Strong
Aryl-O-Alkyl EtherC-O Asymmetric Stretch1200 - 1275Strong
Aryl-O-Alkyl EtherC-O Symmetric Stretch1020 - 1075Medium
Cyclopropyl RingRing "Breathing" / C-C Stretch~1020 and ~890Medium

Synthesis and Exploration of Structural Analogues and Derivatives of 2 Cyclopropoxy 4 Methylaniline

Systematic Modification of the Aniline (B41778) Ring Substitution Pattern

The aromatic core of 2-Cyclopropoxy-4-methylaniline serves as a versatile scaffold for structural modifications. Introducing various substituents onto the aniline ring can profoundly influence the molecule's electronic and steric characteristics, thereby altering its reactivity and potential applications.

Halogenation and Alkyl Group Variations on the Aromatic Ring

The introduction of halogen atoms or additional alkyl groups onto the aniline ring of this compound analogues is a key strategy for creating structural diversity. Halogenation, typically with bromine or iodine, can be achieved through electrophilic aromatic substitution. For instance, the synthesis of related compounds like 2-iodo-4-methylaniline (B1303665) demonstrates that direct iodination of an aniline derivative is a feasible pathway. chemsynthesis.com Such reactions often require careful control of conditions to manage regioselectivity, especially given the activating nature of the amino and cyclopropoxy groups.

Varying the alkyl substituents provides another avenue for modification. While the parent compound features a methyl group at the 4-position, analogues with different alkyl groups, such as ethyl or larger chains, can be synthesized. The synthesis of these derivatives often starts from a correspondingly substituted nitrobenzene (B124822) precursor. For example, the synthesis of 2-ethyl-4-methoxyaniline (B1321530) has been achieved through a multi-step process starting from o-nitroethylbenzene. researchgate.net Similarly, 4-methoxy-3-methylaniline (B90814) can be prepared by the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene. chemicalbook.com These established synthetic routes for related anilines can be adapted to produce a variety of alkylated derivatives of the target molecule.

Below is a table summarizing representative modifications on the aniline ring and the common synthetic precursors.

Substituent VariationExample CompoundTypical PrecursorSynthetic Approach
Halogenation (Iodine)2-Cyclopropoxy-5-iodo-4-methylanilineThis compoundElectrophilic Aromatic Substitution
Alkyl Variation (Ethyl)2-Cyclopropoxy-4-ethylaniline1-Cyclopropoxy-4-ethyl-2-nitrobenzeneCatalytic Hydrogenation
Positional Isomer4-Cyclopropoxy-2-methylaniline4-Cyclopropoxy-2-methyl-1-nitrobenzeneCatalytic Hydrogenation

This table presents hypothetical examples based on established synthetic methodologies for analogous compounds.

Impact of Electronic and Steric Properties of Substituents on Reactivity

The nature of the substituents added to the aniline ring significantly impacts the molecule's reactivity, primarily by altering the electron density of the aromatic system and the basicity of the amine group. journaleras.com

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Alkyl groups, such as the inherent 4-methyl group, are EDGs. They increase the electron density on the aromatic ring and enhance the basicity (pKa) of the aniline nitrogen by stabilizing the corresponding anilinium ion. youtube.com This increased nucleophilicity can accelerate reactions involving the amino group, such as acylation or alkylation.

Electron-Withdrawing Groups (EWGs): Halogens are classic EWGs that operate through a strong inductive effect. unilag.edu.ng Adding a halogen to the ring decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity. journaleras.com This can make the amino group less reactive towards electrophiles.

Steric Effects: The size and position of substituents, particularly at the ortho positions (3- and 5-positions relative to the amino group), can introduce steric hindrance. Large groups can physically block the approach of reagents to the amino group, slowing down reaction rates. unilag.edu.ngrsc.org For instance, introducing a bulky alkyl group at the 3-position of this compound would likely hinder reactions at the adjacent amino group more significantly than a smaller substituent. The interplay between these electronic and steric factors allows for precise control over the chemical behavior of the resulting derivatives. jocpr.com

Variations of the Cyclopropyl (B3062369) Group and its Attachment

Modifying the cyclopropyl group or the way it is connected to the aniline core offers another dimension for structural exploration, influencing factors like conformational flexibility and hydrogen bonding potential.

Cyclopropyl vs. Cyclopropylmethyl and Other Cycloalkyl Groups

Replacing the cyclopropoxy group with other cycloalkyl groups or altering the linker changes the spatial and electronic profile of the molecule.

Cyclopropylmethyl: Introducing a methylene (B1212753) (-CH2-) spacer to create a cyclopropylmethoxy group, as seen in 2-(Cyclopropylmethoxy)aniline, adds a degree of conformational flexibility. chemenu.com This contrasts with the rigid orientation of the directly attached cyclopropoxy ring. The N-alkylation of aromatic amines with cyclopropylcarbinol often leads to ring-opened homoallylic amine products, highlighting the distinct reactivity of the cyclopropylmethyl system. researchgate.net

Other Cycloalkyl Groups: Analogues featuring larger rings, such as cyclopentylmethoxy, have also been synthesized. scbt.com Increasing the ring size from cyclopropyl to cyclobutyl or cyclopentyl alters the steric bulk and lipophilicity of the molecule, which can be a key consideration in various chemical contexts.

The following table compares these different cycloalkyl variations.

GroupExample Compound NameKey Structural DifferencePotential Impact
CyclopropoxyThis compoundDirect, rigid attachment of a 3-membered ringHigh ring strain, specific electronic influence
Cyclopropylmethoxy2-(Cyclopropylmethoxy)-4-methylanilineMethylene spacer between ring and oxygenIncreased flexibility, altered reactivity
Cyclopentylmethoxy2-(Cyclopentylmethoxy)-4-methylanilineLarger, more flexible 5-membered ringIncreased steric bulk and lipophilicity

Alkoxy vs. Amino Cyclopropyl Linkages

Substituting the oxygen atom of the cyclopropoxy linker with a nitrogen atom creates a cyclopropylamino linkage, fundamentally changing the molecule's properties. The synthesis of N-arylcyclopropylamines is well-established, often accomplished via palladium-catalyzed amination of an aryl bromide with cyclopropylamine. researchgate.net

The primary differences between an alkoxy (C-O-Ar) and an amino (C-N(H)-Ar) linkage are significant:

Hydrogen Bonding: The N-H bond in a secondary cyclopropylamino group can act as a hydrogen bond donor, a capability the C-O-Ar linkage lacks. This can lead to different intermolecular interactions.

Electronic Effects: Nitrogen is generally less electronegative than oxygen, which alters the electronic influence on the aromatic ring.

Reactivity: The secondary amine of a cyclopropylamino group provides an additional site for chemical reactions, such as N-alkylation or N-acylation, which is not present in the ether linkage. Studies on N-cyclopropyl-N-alkylanilines show that the cyclopropyl group can be selectively cleaved under certain reaction conditions, such as nitrosation, indicating a unique reactivity profile. researchgate.net

Heterocyclic Ring Incorporations Featuring the Cyclopropoxy-Aniline Motif

The 2-cyclopropoxy-aniline scaffold is a valuable building block for the synthesis of more complex heterocyclic systems. The amino group and the adjacent aromatic carbon are well-positioned to participate in cyclization reactions to form fused ring systems, most notably quinolines.

Several classic named reactions can be employed to construct a quinoline (B57606) ring from an aniline derivative:

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A hypothetical 2-amino-5-cyclopropoxy-4-methylbenzaldehyde could be a key intermediate for this route. pharmaguideline.com

Skraup Synthesis: This method involves reacting the aniline with glycerol, sulfuric acid, and an oxidizing agent. It is a robust method for producing the core quinoline structure. pharmaguideline.com

Doebner-Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds, often generated in situ from aldehydes or ketones. pharmaguideline.com

These reactions could be used to synthesize novel quinolines where the cyclopropoxy and methyl groups are retained on the benzo-fused portion of the new heterocyclic system. Beyond quinolines, other heterocyclic structures like indoles, carbazoles, or benzothiazoles could potentially be synthesized from suitably functionalized derivatives of this compound, demonstrating its utility as a versatile synthetic intermediate. researchgate.netsigmaaldrich.com

Design and Synthesis of Quinoline Derivatives

No specific data found in the literature for the synthesis of quinoline derivatives from this compound. General methods like the Combes and Friedländer syntheses are well-documented for other anilines. jptcp.comwikipedia.orgwikipedia.orgnih.gov

Pyrimidine (B1678525) and Naphthyridine Incorporations

No specific data found in the literature for the incorporation of pyrimidine or naphthyridine moieties using this compound. The Biginelli reaction is a common method for pyrimidine synthesis, and various cyclization reactions are used for naphthyridines, but none are reported with this specific substrate. wikipedia.orgnih.govthieme-connect.de

Imidazole (B134444) and Thiadiazole Fused Systems

No specific data found in the literature for the synthesis of imidazole or thiadiazole fused systems derived from this compound.

Chiral Derivatives of this compound and Analogues

Synthesis of Enantiopure Compounds

No specific data found in the literature regarding the synthesis of enantiopure derivatives from this compound.

Chiral Recognition Studies (Theoretical)

No theoretical chiral recognition studies involving derivatives of this compound were found in the literature.

Applications in Advanced Chemical Synthesis

2-Cyclopropoxy-4-methylaniline as a Building Block in Organic Synthesis

As a substituted aniline (B41778), this compound serves as a versatile building block. The amino group is a potent ortho- and para-directing group in electrophilic aromatic substitution reactions, while the nitrogen atom itself can undergo a variety of reactions such as alkylation, acylation, and diazotization. The presence of the cyclopropoxy and methyl groups provides steric and electronic differentiation on the aromatic ring, influencing regioselectivity in further functionalization.

The structure of this compound is embedded within more complex molecules, indicating its use as a precursor. For instance, related N-cyclopropyl aniline derivatives are key intermediates in the synthesis of certain antibiotics. google.com The synthesis of such complex targets often involves multiple, sequential reactions where the aniline derivative is introduced early in the sequence. For example, derivatives of cyclopropyl (B3062369) anilines are used in the synthesis of pyrazole (B372694) and 1,3,4-oxadiazole (B1194373) derivatives of 2-cyclopropyl-1,8-naphthyridines, highlighting their role in constructing heterocyclic frameworks. researchgate.net The synthesis often begins with the aniline core, followed by the construction of fused ring systems.

Aniline derivatives are fundamental reagents in a variety of synthetic transformations. They can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form more complex aryl amines. researchgate.net The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring through Sandmeyer or related reactions. Furthermore, anilines are used in condensation reactions with carbonyl compounds to form imines or enamines, which are themselves important synthetic intermediates. evitachem.com In the context of this compound, its derivatives can be used to synthesize substituted pyrrolidin-2-ones through the opening of a donor-acceptor cyclopropane (B1198618) ring followed by cyclization. mdpi.com

Development of Novel Catalytic Systems Utilizing Cyclopropyl-Aniline Ligands

While this compound itself is primarily a building block, the broader class of aniline derivatives is crucial in the development of ligands for catalysis. Metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in the catalytic cycle, is a key concept in modern catalysis. mdpi.com For instance, palladium catalysts paired with specialized S,O-ligands have been shown to be highly efficient for the para-selective C–H olefination of a broad range of aniline derivatives. acs.org Such systems demonstrate high efficiency and broad substrate scope under mild conditions. acs.org

The development of new ligands is critical for advancing catalytic methods. Quinoline-based ligands, which share the core aromatic amine structure, have been successfully used in palladium-catalyzed β-C(sp³)–H borylation of carboxylic acid derivatives. nih.gov This suggests that aniline-based structures, including those with cyclopropyl moieties, could be modified to create novel ligands that influence the reactivity and selectivity of metal catalysts. The electronic properties imparted by the cyclopropoxy group could modulate the donor-acceptor characteristics of the ligand, potentially leading to new catalytic activities.

Table 1: Comparison of Catalytic Systems for Aniline Functionalization
Catalytic SystemReaction TypeKey FeaturesReference
Pd/S,O-Ligandpara-C–H OlefinationHigh para-selectivity; broad aniline scope; mild conditions. acs.org
Pd(OAc)₂ / Quinoline (B57606) Ligandβ-C(sp³)–H BorylationCompatible with methyl and methylene (B1212753) C-H bonds; applicable to cyclic systems. nih.gov
Cu(OAc)₂ / BipyridineN-CyclopropylationUses cyclopropylboronic acid; operates under air atmosphere. researchgate.net

Research into Strain-Release Strategies for Synthetic Advantage

The cyclopropyl group is the smallest carbocycle and possesses significant ring strain (approximately 27.5 kcal/mol). This inherent strain can be harnessed as a thermodynamic driving force in chemical reactions, a concept known as strain-release. acs.org The cleavage of one of the C-C bonds in the cyclopropane ring can lead to the formation of linear chains or participate in cycloaddition reactions, providing access to more complex molecular scaffolds. nih.govresearchgate.net

Research in this area explores how to trigger this ring-opening strategically. For example, visible light-mediated photoredox catalysis has been used for the radical addition of anilines to highly strained bicyclo[1.1.0]butanes (BCBs), which contain two fused cyclopropane rings, to synthesize functionalized cyclobutanes. rsc.org This transformation proceeds under mild, redox-neutral conditions. rsc.org While this example uses the aniline as the nucleophile, it demonstrates a key principle: the combination of an aniline moiety with a strained ring system enables unique synthetic pathways. The cyclopropoxy group in this compound could potentially undergo similar strain-release reactions, for instance, through radical-initiated ring-opening to generate more complex ether structures. The synergy between the energy stored in the strained ring and the reactivity of the aniline core offers a powerful strategy for molecular construction. acs.org

Exploration of Structure-Property Relationships for Material Science Applications (Non-Clinical)

The relationship between a molecule's structure and its macroscopic properties is a cornerstone of material science. fiveable.mediva-portal.org The specific arrangement of atoms and functional groups in a compound dictates its physical and chemical characteristics, such as thermal stability, conductivity, and optical properties. fiveable.meresearchgate.net

For aniline derivatives like this compound, the combination of a rigid aromatic ring and a flexible, strained aliphatic ring offers potential for creating materials with unique properties. For example, related cyclopropylmethoxy aniline compounds have been investigated as building blocks for polymers. Their incorporation into polymer backbones can enhance thermal and mechanical properties, such as tensile strength and thermal stability, making them candidates for advanced coatings and composites. The cyclopropyl group can influence polymer chain packing and intermolecular interactions, while the aniline functionality provides a site for cross-linking or further modification. The exploration of how these structural motifs translate to material performance is an active area of research aimed at designing novel functional materials. evitachem.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for 2-Cyclopropoxy-4-methylaniline, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropylation of 4-methylaniline. A common method uses cyclopropyl bromide as the cyclopropane source, potassium carbonate as a base, and toluene as the solvent under reflux conditions . Optimization can be achieved by varying reaction temperature (80–120°C), adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of cyclopropyl bromide), and testing alternative bases like sodium hydride for improved yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns (e.g., cyclopropoxy group at position 2, methyl at position 4) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₀H₁₃NO; calculated 163.10 g/mol).
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • Working in a well-ventilated fume hood to avoid inhalation of vapors.
  • Wearing nitrile gloves , lab coats , and safety goggles due to potential skin/eye irritation .
  • Storing the compound in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How does the electron-donating cyclopropoxy group influence the compound’s reactivity in cross-coupling reactions?

The cyclopropoxy group’s strain energy and electron-donating effects enhance nucleophilic aromatic substitution (SNAr) at position 4. For example, in Suzuki-Miyaura couplings, the methyl group’s steric hindrance may require tailored catalysts (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF at 100°C) . Comparative studies with analogs (e.g., 2-methoxy derivatives) show slower reaction kinetics for cyclopropoxy due to steric bulk .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Structural variability : Minor substituent changes (e.g., halogenation at position 5) drastically alter target binding .
  • Assay conditions : Test under standardized protocols (e.g., MIC assays at pH 7.4, 37°C) .
  • Longitudinal analysis : Monitor time-dependent effects, as short-term activity (e.g., enzyme inhibition) may not correlate with long-term outcomes (e.g., cytotoxicity) .

Q. How can computational modeling predict the stability of this compound under oxidative conditions?

Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the cyclopropoxy O–C bond. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) paired with LC-MS can identify degradation products (e.g., quinone formation via oxidation) . Data from analogous compounds suggest that electron-withdrawing groups at position 4 improve oxidative stability .

Methodological Considerations

Q. What techniques are recommended for analyzing competing reaction pathways during functionalization?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
  • In situ IR spectroscopy : Monitor intermediate formation (e.g., Meisenheimer complexes in SNAr) .
  • DFT-based transition state modeling : Predict regioselectivity in electrophilic substitution .

Q. How can researchers address discrepancies in spectral data between synthetic batches?

  • Standardized calibration : Use internal standards (e.g., tetramethylsilane for NMR).
  • Batch-wise LC-MS profiling : Detect trace impurities (e.g., unreacted 4-methylaniline) .
  • Collaborative inter-lab validation : Share samples for independent replication of key results .

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